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(4-Methoxy-3-(pentyloxy)phenyl)methanol, also known as 4-Methoxy-3-(pentyloxy)benzyl alcohol, is an organic compound characterized by its molecular formula and a molecular weight of approximately 222.28 g/mol. The structure features a methoxy group and a pentyloxy group attached to a phenyl ring, along with a hydroxymethyl group, which contributes to its chemical reactivity and biological properties. This compound is of interest in various fields, including organic chemistry and medicinal chemistry, due to its potential applications in drug development and synthesis.
These reactions are facilitated by varying reaction conditions, including temperature, solvent choice, and the presence of catalysts.
The synthesis of (4-Methoxy-3-(pentyloxy)phenyl)methanol typically involves the following methods:
These methods highlight the compound's versatility as an intermediate in organic synthesis.
(4-Methoxy-3-(pentyloxy)phenyl)methanol has several applications across various fields:
Interaction studies involving (4-Methoxy-3-(pentyloxy)phenyl)methanol focus on its reactivity with biomolecules. The aldehyde functionality can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, studies may explore how the methoxy and pentyloxy groups influence solubility and permeability across biological membranes.
Several compounds share structural similarities with (4-Methoxy-3-(pentyloxy)phenyl)methanol. A comparison highlights its unique features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Methoxybenzaldehyde | Lacks pentyloxy group | Less hydrophobic, potentially lower bioavailability |
| 3-Methoxy-4-(pentyloxy)benzaldehyde | Different positioning of methoxy and pentyloxy groups | Affects reactivity and applications |
| 4-Methoxy-3-(3-phenylpropoxy)benzaldehyde | Contains a phenylpropoxy group | Offers different reactivity patterns |
| 4-Methoxy-3-(methoxymethyl)benzaldehyde | Additional methoxymethyl group | Alters chemical behavior significantly |
The uniqueness of (4-Methoxy-3-(pentyloxy)phenyl)methanol lies in its specific substitution pattern that imparts distinct chemical properties beneficial for various applications in research and industry.